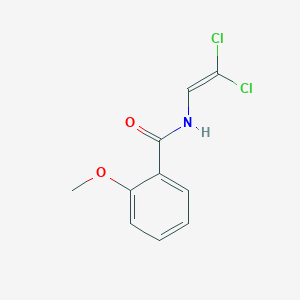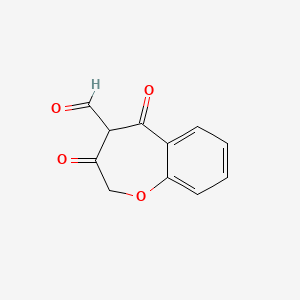
1,1,10,10-Tetraethoxydecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,10,10-Tetraethoxydecane is an organic compound with the molecular formula C18H38O4 It belongs to the class of ethers, specifically aliphatic ethers, characterized by the presence of four ethoxy groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10-Tetraethoxydecane typically involves the reaction of decane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Decane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,10,10-Tetraethoxydecane can undergo several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy groups to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers with different functional groups.
Applications De Recherche Scientifique
1,1,10,10-Tetraethoxydecane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,10,10-Tetraethoxydecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ethoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,10,10-Tetramethoxydecane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,10,10-Tetraethoxyoctane: Similar structure but with a shorter carbon chain.
1,1,10,10-Tetraethoxydodecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1,10,10-Tetraethoxydecane is unique due to its specific combination of ethoxy groups and decane backbone, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications.
Propriétés
Numéro CAS |
63006-47-3 |
|---|---|
Formule moléculaire |
C18H38O4 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1,1,10,10-tetraethoxydecane |
InChI |
InChI=1S/C18H38O4/c1-5-19-17(20-6-2)15-13-11-9-10-12-14-16-18(21-7-3)22-8-4/h17-18H,5-16H2,1-4H3 |
Clé InChI |
AJIYNSPZNUFHLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCCCCCCC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


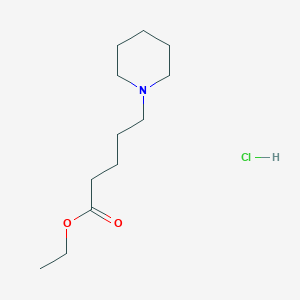


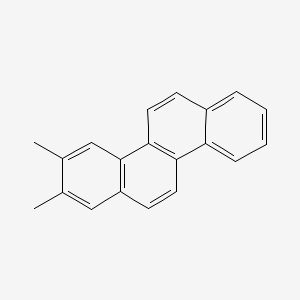

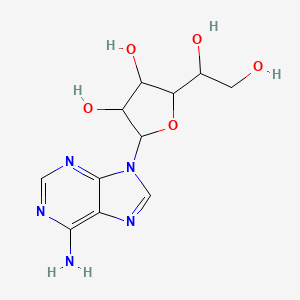
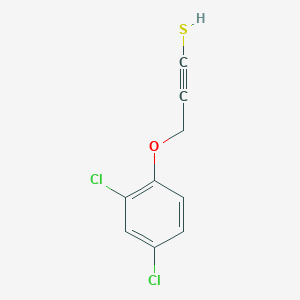
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
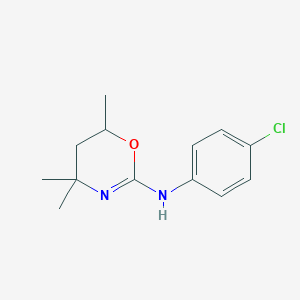
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
